N-(5-CHLORO-2-METHOXYPHENYL)-N'-(3-PYRIDYLMETHYL)UREA
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-N’-(3-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both aromatic and heterocyclic rings in its structure suggests potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(3-pyridylmethyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific conditions would depend on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-N’-(3-pyridylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(3-pyridylmethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of both aromatic and heterocyclic rings suggests that it could bind to hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-(3-pyridylmethyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
N-(5-Bromo-2-methoxyphenyl)-N’-(3-pyridylmethyl)urea: Bromine instead of chlorine, which might affect its reactivity and biological activity.
N-(5-Chloro-2-methoxyphenyl)-N’-(4-pyridylmethyl)urea: Different position of the pyridyl group, which could influence its binding properties.
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-N’-(3-pyridylmethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of a chloro-substituted aromatic ring and a pyridylmethyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-5-4-11(15)7-12(13)18-14(19)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOEELLNXDBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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